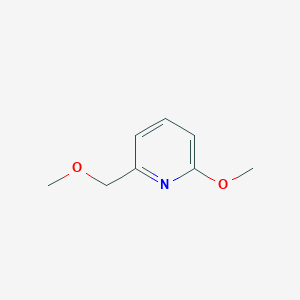

2-Methoxy-6-(methoxymethyl)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Heterocyclic Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, stands as a cornerstone in the field of heterocyclic chemistry. nih.gov Its unique electronic properties and structural features make it a versatile building block in a vast array of chemical applications. nih.gov Pyridine and its derivatives are fundamental components in numerous natural products, including essential vitamins like niacin and pyridoxine, coenzymes, and a wide variety of alkaloids. nih.gov

In the realm of medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its frequent appearance in a multitude of FDA-approved drugs. nih.gov An analysis of small molecules approved by the US FDA between 2014 and 2023 revealed a total of 54 drugs containing a pyridine ring. nih.gov These drugs span a wide range of therapeutic areas, including but not limited to anticancer agents like abiraterone, antiulcer medications such as omeprazole, and drugs for myasthenia gravis like pyridostigmine. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which allows for critical interactions with biological targets. frontiersin.org Furthermore, the pyridine ring is readily amenable to chemical modifications at various positions, enabling chemists to fine-tune the physicochemical and pharmacological properties of molecules to optimize their efficacy and safety profiles. nih.gov Beyond pharmaceuticals, functionalized pyridines are also integral to the agrochemical industry and materials science. nih.gov

Overview of Methoxy- and Methoxymethyl-Substituted Pyridines as Research Targets

Among the vast landscape of substituted pyridines, those bearing methoxy (B1213986) and methoxymethyl groups are of significant interest to the research community. The introduction of a methoxy group onto the pyridine ring can have profound effects on the molecule's properties. For instance, the methoxy group can modulate the basicity of the pyridine nitrogen through its electron-withdrawing inductive effect, which can be a useful strategy in the synthesis of complex molecules like Lycopodium alkaloids where it can serve as a masked pyridone. nih.gov

Methoxypyridines have emerged as key intermediates and structural motifs in various areas of chemical research:

Medicinal Chemistry : The methoxypyridine motif has been incorporated into novel gamma-secretase modulators for potential Alzheimer's disease therapy, leading to compounds with improved activity and solubility. researchgate.net In some cases, methoxy-substituted pyridines have been investigated for their potential as anticonvulsant and anti-inflammatory agents. sigmaaldrich.com

Materials Science : Certain 2-methoxy-pyridine derivatives have been synthesized and studied for their liquid crystalline and photophysical properties, demonstrating their potential application in the development of new materials for optoelectronic devices. researchgate.netsigmaaldrich.com

Synthetic Chemistry : Methoxypyridines are valuable precursors for the synthesis of other functionalized pyridines. For example, 2-methoxypyridine (B126380) can be used to synthesize intermediates for erythromycin (B1671065) macrolide antibiotics and inhibitors for the beta-amyloid cleaving enzyme-1 (BACE1). researchgate.net

The methoxymethyl group, while less extensively reviewed as a standalone substituent compared to the methoxy group, also represents an important functional handle in pyridine chemistry. It can influence the steric and electronic properties of the parent molecule and provides a site for further chemical transformations. For example, 2-alkoxy-5-alkoxymethyl-pyridines have been synthesized as intermediates for insecticides. google.com The presence of a methoxymethyl substituent on other heterocyclic systems has been noted to influence reactivity in catalytic processes. acs.org

The strategic placement of these substituents, particularly at the 2- and 6-positions of the pyridine ring, is a common strategy in drug design and materials science to create molecules with specific geometries and electronic properties. nih.gov

Scope and Research Imperatives for 2-Methoxy-6-(methoxymethyl)pyridine and Analogues

The specific compound, This compound , represents a distinct, yet underexplored, scaffold within the family of functionalized pyridines. While it is commercially available from various chemical suppliers, a review of current scientific literature reveals a notable lack of dedicated research into its synthesis, properties, and potential applications. bldpharm.comnih.gov

The research imperatives for this compound can be inferred from the established importance of its constituent parts: the 2,6-disubstituted pyridine core, the methoxy group, and the methoxymethyl group. The 2,6-disubstitution pattern is a key feature in a number of biologically active compounds, including inhibitors of Aβ-amyloid aggregation, which is relevant to Alzheimer's disease research. nih.gov

Given the known utility of related structures, the primary research imperatives for this compound are:

Development of Efficient Synthetic Routes : While the compound is available, exploring and optimizing synthetic pathways to it and its analogues would be a valuable academic and industrial endeavor. For instance, processes for the preparation of related 2-alkoxy-5-alkoxymethyl-pyridines are patented, suggesting that similar methodologies could be adapted. google.com

Exploration of Physicochemical and Pharmacological Properties : A thorough investigation into the biological activities of this compound is warranted. Screening this compound in various biological assays, particularly in areas where other substituted pyridines have shown promise (e.g., neuroscience, oncology, infectious diseases), could uncover novel therapeutic potential.

Application in Materials Science : The presence of both methoxy and methoxymethyl groups offers potential for this molecule to be used as a ligand for metal complexes or as a building block for novel polymers or liquid crystals, following the precedent set by other methoxypyridine derivatives. researchgate.netsigmaaldrich.com

In essence, this compound stands as a readily accessible chemical entity with a high potential for discovery. The imperative is now on the research community to systematically investigate this compound and its analogues to unlock their full potential in medicinal chemistry, materials science, and synthetic methodology.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-6-(methoxymethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-10-6-7-4-3-5-8(9-7)11-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APMNIIXDMBLRRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Coordination Chemistry and Ligand Design with Methoxymethylpyridine Scaffolds

Ligand Properties of Pyridine (B92270) Derivatives Containing Methoxymethyl Moieties

Pyridine derivatives featuring methoxymethyl substituents are of significant interest in ligand design. The presence of both nitrogen and oxygen donor atoms allows for the formation of stable chelate rings with metal ions, influencing the geometry and reactivity of the resulting complexes.

2,6-Disubstituted pyridines are a prominent class of chelating agents in coordination chemistry. google.com The strategic placement of donor groups at the 2 and 6 positions allows the ligand to wrap around a metal center, forming multiple coordination bonds. This phenomenon, known as the chelate effect, leads to enhanced thermodynamic stability of the resulting metal complex compared to complexes with analogous monodentate ligands.

In the case of ligands like 2-methoxy-6-(methoxymethyl)pyridine, the central pyridine nitrogen atom and the oxygen atoms of the methoxy (B1213986) and methoxymethyl side chains can all participate in coordination. This arrangement enables the ligand to act as a bidentate or tridentate chelating agent. The flexibility of the methoxymethyl sidearm allows the ligand to adapt to the preferred coordination geometry of various metal ions. For instance, a related ligand, 2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)pyridine, has been shown to behave as a pentadentate chelating agent, coordinating through the pyridine nitrogen and four nitrogen atoms from the triazole rings. researchgate.net This highlights the versatile chelating nature of 2,6-disubstituted pyridine scaffolds.

The coordinating power of this compound stems from its distinct donor atoms: the nitrogen of the pyridine ring and the oxygen atoms of the ether functionalities.

Nitrogen Donor: The pyridine nitrogen is a well-established σ-donor. Its lone pair of electrons resides in an sp² hybrid orbital in the plane of the aromatic ring, making it readily available for coordination to a metal ion. researchgate.net The basicity of the pyridine nitrogen, and thus its donor strength, can be influenced by the electronic effects of the substituents on the ring.

Oxygen Donors: The oxygen atoms in the methoxy and methoxymethyl groups act as neutral Lewis base donors. Each oxygen atom possesses two lone pairs of electrons that can coordinate to a metal center. The involvement of these etheric oxygen atoms in chelation is crucial for the enhanced stability of the complexes.

The combination of the "hard" nitrogen donor and the "hard" oxygen donors makes ligands like this compound particularly suitable for complexing with a variety of transition metal ions. The ability to form stable five- or six-membered chelate rings involving both N and O donors is a key feature of this ligand class. researchgate.net

Formation and Characterization of Metal Complexes

The versatile chelating nature of this compound and related ligands allows for the formation of a wide array of coordination complexes with various transition metals. The properties and structures of these complexes are determined by the nature of the metal ion, its oxidation state, and the reaction conditions.

Research has demonstrated the successful complexation of pyridine derivatives with a range of transition metal ions. While specific studies on this compound are not extensively detailed in the provided results, the behavior of similar pyridine-based ligands provides significant insight.

Manganese(II): Mn(II) complexes with pyridine-based ligands have been synthesized and characterized. nih.gov Typically, Mn(II), a d⁵ metal ion, forms high-spin complexes. kzoo.edu The coordination sphere around the Mn(II) center in complexes with N,O-donor ligands often involves the pyridine nitrogen, oxygen atoms from substituents, and potentially solvent molecules or other co-ligands. nih.govresearchgate.net For example, Mn(II) complexes with N,N'-dimethyl-N,N'-dipyridin-2-ylpyridine-2,6-diamine were attempted, though protonation of the ligand occurred instead of coordination under the reported conditions. kzoo.edu In other systems, manganese complexes with macrocyclic polyamines containing a pyridine unit have been successfully prepared. rsc.org

Palladium(II): Palladium(II), a d⁸ metal ion, readily forms square-planar complexes with pyridine-based ligands. nih.gov The formation of Pd(II) complexes with various functionalized pyridines has been extensively studied, revealing that both electronic and steric factors of the substituents influence the properties of the resulting complexes. nih.gov Cyclometalation is also a known coordination mode for palladium with certain pyridine derivatives.

Gold(III): Gold(III), another d⁸ metal ion, also favors square-planar coordination geometry. It forms stable complexes with pyridine-containing ligands, often through cyclometalation where a C-H bond on a phenyl substituent is activated to form a Au-C bond, resulting in a C^N chelate. mdpi.comencyclopedia.pub While this specific mode requires an aryl group, the general affinity of Au(III) for nitrogen donor ligands suggests that complexes with this compound are feasible, likely involving coordination through the nitrogen and one or both oxygen atoms. Gold(III) complexes with the related 2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)pyridine ligand have been synthesized. researchgate.net

The table below summarizes the typical coordination behavior of these metal ions with pyridine-based ligands.

| Metal Ion | d-electron Count | Preferred Geometry | Notes on Pyridine Complexation |

| Mn(II) | d⁵ | Octahedral (often distorted) | Forms high-spin complexes; coordination with N,O-donor ligands is common. nih.govkzoo.edu |

| Pd(II) | d⁸ | Square Planar | Readily forms stable complexes; sensitive to steric and electronic effects of ligands. nih.gov |

| Au(III) | d⁸ | Square Planar | Often forms cyclometalated complexes with aryl-substituted pyridines. mdpi.comencyclopedia.pub |

This table is generated based on general principles of coordination chemistry and findings from related systems.

The coordination geometry of a metal complex is a fundamental property determined by the electronic configuration of the metal ion and the steric and electronic properties of the ligands.

Octahedral Geometry: This geometry is common for many transition metals, including Mn(II). In an octahedral complex, the metal ion is surrounded by six donor atoms. For a ligand like this compound acting as a tridentate N,O,O-donor, two ligands could coordinate to a single metal center to satisfy the six coordination sites, resulting in a [M(L)₂] species. Alternatively, one ligand could coordinate along with three other monodentate ligands (like water or halides) to form an octahedral complex. nih.gov A distorted octahedral geometry has been observed for Mn(II) complexes with related ligands. nih.govresearchgate.net The complex formed with 2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)pyridine and Au(III) was also reported to have an octahedral geometry. researchgate.net

Square Planar Geometry: This geometry is characteristic of d⁸ metal ions such as Pd(II) and Au(III). nih.govmdpi.com In a square planar complex, the metal ion is coordinated to four donor atoms in the same plane. With a bidentate N,O-coordinating ligand, a complex of the type [M(L)₂] or [M(L)X₂] (where X is a monodentate ligand like a halide) can be formed. For example, Pd(II) complexes with pyridine derivatives have been synthesized with the general formulas PdL₄₂ and [PdL₂Y₂] (where Y = Cl⁻ or NO₃⁻), adopting a square-planar geometry. nih.gov

Applications of Coordination Complexes in Catalysis (General)

Complexes derived from pyridine-based ligands are no exception and have found application in numerous catalytic processes. wikipedia.org The pyridine framework provides a stable anchor for the metal ion, while modifications to the substituents allow for the modulation of the catalyst's reactivity.

For example, palladium complexes bearing pyridine ligands have demonstrated high efficiency as catalysts in cross-coupling reactions, which are fundamental processes in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Similarly, certain gold(III) complexes with substituted pyridine ligands have been employed as catalysts in reactions involving alkynes and carbonyl compounds. mdpi.com Transition metal complexes in general are used to catalyze a wide variety of organic reactions, including:

Oxidation Reactions nih.govresearchgate.net

Hydrogenation Reactions nih.govresearchgate.net

Hydroformylation nih.govresearchgate.net

C-H Functionalization acs.org

The role of the ligand is critical; it can influence the solubility of the catalyst, protect the metal center from decomposition, and control the stereochemical outcome of a reaction. The methoxymethyl groups on a ligand like this compound could, for instance, influence the catalyst's solubility in specific organic solvents and sterically guide the approach of substrates to the catalytically active metal center.

Computational Chemistry and Theoretical Investigations of 2 Methoxy 6 Methoxymethyl Pyridine Systems

Theoretical Frameworks in Computational Chemical Studies

The investigation of molecular systems at the atomic level relies on robust theoretical frameworks that can accurately model their behavior. These frameworks are broadly categorized into quantum mechanical methods and classical mechanics-based simulations.

Quantum mechanical (QM) methods are fundamental to modern computational chemistry, providing insights into the electronic structure of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the energy and wavefunction of a system.

Density Functional Theory (DFT) is a predominant QM method used for studying pyridine (B92270) derivatives. researchgate.netresearchgate.netnih.gov DFT is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more efficient than traditional wavefunction-based methods while often providing a high level of accuracy. nih.gov Hybrid functionals, such as B3LYP, are commonly employed as they combine a portion of exact Hartree-Fock exchange with DFT exchange-correlation functionals, yielding results that are often in good agreement with experimental data. nih.govresearchgate.net For instance, DFT calculations have been successfully used to optimize the molecular structure, calculate vibrational frequencies, and determine the electronic properties of various pyridine compounds. researchgate.netresearchgate.netresearchgate.net

Ab Initio Methods , which translates to "from the beginning," are another class of QM calculations that rely solely on fundamental physical constants. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer varying levels of accuracy and computational cost. While HF is a foundational method, it does not account for electron correlation, which is often crucial for accurate predictions. MP2 and CC methods provide more accurate results by incorporating electron correlation, but at a significantly higher computational expense, making them more suitable for smaller systems or for benchmarking results from less costly methods like DFT.

Molecular Dynamics (MD) simulations utilize classical mechanics (Newton's laws of motion) to simulate the time-dependent behavior of a molecular system. In MD, atoms are treated as classical particles, and their interactions are described by a force field, which is a set of parameters and potential energy functions.

MD simulations are particularly useful for studying the conformational landscape of flexible molecules like 2-Methoxy-6-(methoxymethyl)pyridine over time. By simulating the motion of the molecule in a solvent, such as water, one can explore the different accessible conformations and their relative populations. acs.org Enhanced sampling techniques, like Replica Exchange MD (REMD) and metadynamics, can be employed to overcome energy barriers and more efficiently explore the conformational space. acs.org These simulations provide insights into how factors like solvent interactions and temperature influence the molecule's three-dimensional structure.

Prediction of Molecular Structures and Conformational Analysis

The presence of flexible methoxy (B1213986) and methoxymethyl groups attached to the rigid pyridine ring in this compound suggests the existence of multiple low-energy conformations. Conformational analysis aims to identify these stable structures and determine their relative energies.

Computational methods, particularly DFT, are highly effective for this purpose. The process typically involves rotating the dihedral angles associated with the substituent groups (C-O bonds of the methoxy and methoxymethyl groups) to generate a potential energy surface. The minima on this surface correspond to stable conformers. For similar molecules like 2-methoxypyridine (B126380), studies have investigated the syn and anti conformers, which arise from the orientation of the methoxy group relative to the pyridine nitrogen.

For this compound, the key dihedral angles to consider would be:

τ1 (C6-C5-O-C(H3)) : Defines the orientation of the methoxy group.

τ2 (N1-C6-C(H2)-O) and τ3 (C6-C(H2)-O-C(H3)) : Define the orientation of the methoxymethyl group.

A systematic scan of these dihedral angles using DFT would reveal the most stable conformations. Based on studies of related molecules, it is expected that steric and electronic effects, such as repulsion between lone pairs and hyperconjugative interactions, will govern the conformational preferences. nih.gov

Table 1: Hypothetical Relative Energies of Conformers of this compound (This data is illustrative and based on typical energy differences found in related substituted pyridines.)

| Conformer | Dihedral Angle (τ1) | Dihedral Angle (τ2) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | ~0° (syn-planar) | ~180° (anti) | 0.00 |

| 2 | ~180° (anti-planar) | ~180° (anti) | 1.5 |

| 3 | ~0° (syn-planar) | ~60° (gauche) | 2.1 |

Elucidation of Reaction Mechanisms via Computational Models

Computational chemistry is an indispensable tool for investigating the step-by-step process of chemical reactions, known as the reaction mechanism. researchgate.net By mapping the potential energy surface, chemists can identify reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy barrier of the reaction.

For a molecule like this compound, computational studies could elucidate the mechanisms of various reactions, such as electrophilic aromatic substitution, nucleophilic substitution, or metal-catalyzed cross-coupling reactions. chemistryviews.orgprinceton.edu For example, in a C-H functionalization reaction, DFT calculations can help determine the most likely site of activation by comparing the energy barriers for reaction at different positions on the pyridine ring. princeton.edu

The process involves:

Optimizing the geometries of the reactants, products, and any proposed intermediates.

Locating the transition state structure connecting the reactants and products (or intermediates). This is a first-order saddle point on the potential energy surface.

Performing an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the located transition state correctly connects the desired reactant and product.

Calculating the energies of all stationary points to determine the reaction's thermodynamic and kinetic profile.

These studies can reveal whether a reaction proceeds through a concerted (single-step) or stepwise mechanism and can explain observed regioselectivity and stereoselectivity. acs.org

Calculation of Electronic and Spectroscopic Properties

Theoretical methods allow for the prediction of a wide range of molecular properties that can be compared directly with experimental data.

Global reactivity descriptors, derived from conceptual DFT, provide a quantitative measure of a molecule's stability and reactivity. mdpi.com These descriptors are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

HOMO and LUMO Energies : The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electron affinity). researchgate.net

Energy Gap (ΔE) : The difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO) is an indicator of chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive.

Chemical Hardness (η) : Defined as η = (ELUMO - EHOMO) / 2, it measures the resistance to a change in electron distribution.

Chemical Potential (μ) : Defined as μ = (EHOMO + ELUMO) / 2, it describes the escaping tendency of electrons from the system.

Electrophilicity Index (ω) : Calculated as ω = μ² / (2η), it quantifies the ability of a molecule to accept electrons.

These descriptors for this compound can be calculated using DFT and provide a comprehensive picture of its electronic behavior. mdpi.com

Table 2: Predicted Global Reactivity Descriptors for this compound (This data is illustrative, based on values calculated for similar substituted nicotinonitrile compounds mdpi.com.)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.50 |

| ELUMO | -1.25 |

| Energy Gap (ΔE) | 5.25 |

| Ionization Potential (I) | 6.50 |

| Electron Affinity (A) | 1.25 |

| Chemical Hardness (η) | 2.63 |

| Chemical Potential (μ) | -3.88 |

Furthermore, DFT calculations are widely used to predict spectroscopic properties. For example, the vibrational frequencies can be calculated and compared to experimental FT-IR and Raman spectra to aid in the assignment of spectral bands. researchgate.net A study on the closely related 2-methoxy-6-methylpyridine (B1310761) demonstrated good agreement between vibrational frequencies calculated using the B3LYP functional and the observed experimental spectrum. researchgate.net Similarly, UV-Vis absorption spectra can be simulated using Time-Dependent DFT (TD-DFT) to predict electronic transition energies (λmax), which helps in understanding the photophysical properties of the molecule. nii.ac.jpresearchgate.net

Molecular Modeling for Ligand-Target Interactions (General)mdpi.com

Computational chemistry and theoretical investigations provide powerful tools for understanding and predicting the interactions between small molecules and their biological targets at an atomic level. For pyridine-based compounds, including derivatives like this compound, molecular modeling techniques are instrumental in rationalizing structure-activity relationships (SAR) and guiding the design of new therapeutic agents. These in silico methods, particularly molecular docking, allow researchers to build a three-dimensional model of a ligand interacting with the binding site of a target protein, offering insights that are complementary to experimental data.

The core principle of molecular modeling in this context is to predict the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor. This process also estimates the strength of the interaction, commonly expressed as a binding energy score. A lower, more negative binding energy typically signifies a more stable and favorable interaction. Such studies can elucidate key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex.

While direct computational studies on the ligand-target interactions of this compound are not extensively documented in public literature, a wealth of research on structurally related methoxypyridine and dimethylpyridine derivatives demonstrates the utility of this approach. These studies provide a valuable framework for understanding how the methoxypyridine scaffold can interact with various biological targets.

For instance, molecular docking has been successfully applied to investigate the potential of various pyridine derivatives against a range of biological targets, including enzymes implicated in inflammation and infectious diseases. mdpi.comtandfonline.com In a study on 2-chloro-6-methoxypyridine-4-carboxylic acid (CMPC), molecular docking analysis was used to predict its inhibitory activity against enzymes from Mycobacterium tuberculosis. nih.gov The results of such analyses can guide further chemical synthesis and biological testing.

Similarly, docking studies on a series of Schiff base derivatives of N-(2-hydrazine-2-oxoethyl)-4,6-dimethyl-2-sulfanylpyridine-3-carboxamide were performed to understand their binding interactions within the active sites of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes that are key targets for anti-inflammatory drugs. mdpi.com The computational results helped to explain the observed in vitro inhibitory activities and identified critical amino acid residues involved in the binding. mdpi.com

The data generated from these computational investigations are often presented in detailed tables that summarize the binding affinities and specific interactions.

Table 1: Molecular Docking Results for Selected Pyridine Derivatives against Various Biological Targets

| Compound/Ligand | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Interacting Residues | Source |

|---|---|---|---|---|

| 2-chloro-6-methoxypyridine-4-carboxylic acid (CMPC) | Decaprenylphosphoryl-β-D-ribose 2'-epimerase (4P2C) | -7.2 | TYR60, ILE21, GLY111, SER112 | nih.gov |

| 2-chloro-6-methoxypyridine-4-carboxylic acid (CMPC) | Enoyl-acyl carrier protein reductase (4U0K) | -6.9 | TYR147, LYS154 | nih.gov |

| PS18 (a dimethylpyridine derivative) | Cyclooxygenase-1 (COX-1) | -8.7 | ARG120, TYR355, GLN192 | mdpi.com |

| PS33 (a dimethylpyridine derivative) | Cyclooxygenase-1 (COX-1) | -8.8 | ARG120, TYR355, SER530 | mdpi.com |

Advanced Applications in Organic Synthesis and Materials Science

2-Methoxy-6-(methoxymethyl)pyridine as a Versatile Building Block in Organic Synthesis

The pyridine (B92270) scaffold is a ubiquitous feature in pharmaceuticals, natural products, and functional materials. This compound serves as a highly functionalized and versatile building block, offering multiple reaction sites for constructing intricate molecular architectures. The electron-donating methoxy (B1213986) group and the reactive methoxymethyl side chain allow for controlled and selective modifications, making it a prized component in multi-step synthetic sequences.

The utility of methoxypyridine derivatives as key intermediates is prominently featured in the synthesis of complex, biologically active molecules. These compounds serve as foundational scaffolds that can be systematically elaborated into sophisticated final targets.

One significant application is in the development of γ-secretase modulators (GSMs), a class of molecules investigated for the treatment of Alzheimer's disease. nih.govnih.gov The synthesis of these complex tetracyclic compounds has utilized methoxypyridine motifs to enhance pharmacological properties like activity and solubility. nih.govnih.gov In a convergent synthetic approach, a substituted methoxypyridine fragment constitutes a key "western portion" of the final molecule. For instance, the synthesis of novel methoxypyridine-derived GSMs begins with a substituted 2,6-dibromo-3-aminopyridine, which is then methoxylated to install the critical 2-methoxy group. nih.gov This intermediate is then further functionalized and coupled with other heterocyclic fragments to assemble the final complex GSM structure. nih.gov The introduction of the methoxypyridine unit was shown to improve the potency of the GSMs in reducing amyloid-beta 42 (Aβ42) levels. nih.govnih.gov

Methoxypyridines also serve as effective surrogates for piperidine (B6355638) and pyridone rings in the synthesis of complex alkaloids. nih.gov This "top-down" approach, where the pyridine ring is carried through much of the synthesis before being converted to the desired saturated heterocycle, leverages the unique electronic properties of 2-methoxypyridines. The methoxy group reduces the basicity of the pyridine nitrogen, which can prevent unwanted side reactions and improve yields in critical steps like the Robinson annulation. nih.gov This strategy has been successfully employed in an enantioselective approach to the tetracyclic core of magellanine-type Lycopodium alkaloids. nih.gov

Furthermore, ligands derived from related pyridine structures, such as 2-methoxy-6-((pyridin-2-ylmethylimino)methyl)phenol, are used to synthesize complex coordination compounds like dinuclear dysprosium(III) complexes, highlighting the role of these building blocks in creating sophisticated inorganic and organometallic structures. researchgate.net

The inherent reactivity of this compound allows it to be an excellent starting point for the construction of more complex, functionalized heterocyclic systems. The pyridine ring can be modified, or it can act as a scaffold for the annulation of other rings.

The synthesis of the aforementioned γ-secretase modulators (GSMs) is a prime example where a methoxypyridine unit is a precursor to a larger, multi-ring system. nih.gov The initial methoxypyridine intermediate undergoes a series of reactions, including coupling with other heterocyclic components, to build a complex tetracyclic thiazole-containing framework. nih.gov

In another demonstration of its utility as a precursor, methoxypyridine rings within complex molecules can be transformed into other heterocyclic systems late in a synthetic sequence. For example, in the synthesis of Lycopodium alkaloids, a methoxypyridine moiety is strategically converted into a piperidine ring through an N-methylation/reduction protocol. nih.gov This transformation is a key step in forming the final alkaloid core and demonstrates the role of the methoxypyridine as a masked piperidine equivalent. nih.gov

The general reactivity of the pyridine ring allows for various functionalization reactions. The presence of the activating methoxy group and the methoxymethyl side chain provides handles for further chemical transformations, enabling the synthesis of a diverse library of substituted pyridines and fused heterocyclic systems. evitachem.com

Beyond its role in the synthesis of single complex targets, this compound and its close relatives are valuable intermediates in the production of various classes of chemical products, including agrochemicals and industrial dyes. Aromatic nitriles, which can be derived from pyridine precursors, are recognized as common structural components in pharmaceuticals, dyes, and agrochemicals. acs.org

Pyridine-containing compounds are a well-established class of agrochemicals, particularly fungicides and pesticides. The N-oxides of certain pyridines, for instance, are known precursors to commercial fungicides like zinc pyrithione. wikipedia.org While direct synthetic routes starting from this compound are not extensively published in readily available literature, related compounds are key to this industry. Patents for novel pesticides list substituted pyridine compounds, including 5-(chloromethyl)-2-(methoxymethyl)pyridine, as relevant chemical entities. google.com Furthermore, libraries of heterocyclic compounds prepared from 2-methoxy-6-oxo-tetrahydropyridine derivatives have been screened for agrochemical activity, with several members showing promise, especially in fungicide screens. nih.gov This indicates the value of the methoxypyridine scaffold in discovering new agrochemically active compounds.

Methoxypyridine derivatives serve as important intermediates in the dye industry. For example, 2,3-diamino-6-methoxypyridine (B1587572) is a known precursor and intermediate used in oxidation hair dye compositions. google.comgoogle.com It functions as a dye coupler that, upon oxidation, forms the final color. google.com This application underscores the utility of the methoxy-substituted pyridine ring in the formulation of coloring agents. While this specific example uses a di-amino substituted version, it highlights the general applicability of the 6-methoxypyridine scaffold in the development of dyes.

Interactive Data Table: Related Methoxypyridine Intermediates and Applications

| Compound | Application Area | Role | Reference(s) |

| 6-Bromo-2-methoxy-3-aminopyridine | Complex Molecule Synthesis | Intermediate for γ-Secretase Modulators | nih.gov |

| 2,3-Diamino-6-methoxypyridine | Dyes | Hair Dye Intermediate/Coupler | google.comgoogle.com |

| 2-Methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles | Agrochemicals | Precursor for Fungicide Screening Libraries | nih.gov |

| 5-(Chloromethyl)-2-(methoxymethyl)pyridine | Agrochemicals | Listed compound in pesticide patent | google.com |

Intermediate in the Development of Diverse Chemical Entities

Pyridine N-Oxide Derivatives in Synthetic Methodologies

The oxidation of the nitrogen atom in a pyridine ring to form a pyridine N-oxide is a fundamental transformation in heterocyclic chemistry that significantly alters the reactivity of the ring system. wikipedia.orgarkat-usa.org The N-oxide derivative of this compound can be synthesized using common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. arkat-usa.orggoogle.comorgsyn.org

The resulting N-oxide exhibits modified electronic properties compared to the parent pyridine. The N-O bond acts as a strong electron-donating group through resonance, while also being inductively withdrawing. This dual nature makes the pyridine N-oxide more reactive towards both electrophilic and nucleophilic substitution. semanticscholar.org Specifically, it activates the C2 and C4 positions for nucleophilic attack and can direct electrophilic substitution. wikipedia.org

A key synthetic strategy involves the functionalization of the pyridine N-oxide followed by deoxygenation to yield the substituted pyridine. semanticscholar.org For example, treatment of a pyridine N-oxide with reagents like phosphorus oxychloride can introduce a chlorine atom at the 2- or 4-position. wikipedia.org The N-oxide moiety can also facilitate C-H activation reactions, enabling the direct introduction of various functional groups such as alkenyl or aryl groups at the C2 position, which would be difficult to achieve with the parent pyridine. semanticscholar.org Once the desired substitution is accomplished, the N-oxide can be readily removed by reduction, for example, with zinc dust or through palladium-catalyzed hydrogenolysis. wikipedia.orgsemanticscholar.org This versatile reactivity makes the N-oxide of this compound a powerful intermediate for creating a wide array of functionalized pyridine derivatives that would otherwise be inaccessible. semanticscholar.org

Role in Supramolecular Chemistry and Self-Assembly (General)

The molecular architecture of this compound, featuring a combination of a coordinating pyridine nitrogen atom and two etheric oxygen atoms, positions it as a versatile building block in the field of supramolecular chemistry and self-assembly. While specific, in-depth studies focusing exclusively on this compound's supramolecular behavior are not extensively documented, its structural motifs allow for well-informed predictions of its role in forming organized, non-covalently bonded systems. The principles governing the self-assembly of related pyridine derivatives provide a strong foundation for understanding its potential applications in constructing complex supramolecular architectures.

The primary drivers for the self-assembly of this compound are expected to be a combination of metal-ligand coordination and hydrogen bonding. The pyridine nitrogen atom serves as a primary coordination site for a variety of metal ions. The methoxy and methoxymethyl substituents can also participate in coordination, potentially leading to chelate formation and the construction of stable metal-organic complexes. The nature of the metal ion, its preferred coordination geometry, and the stoichiometry of the reaction can direct the assembly of discrete molecules or extended polymeric structures. For instance, the reaction of substituted pyridine ligands with metal ions such as silver(I), copper(I), and iron(II) has been shown to result in the formation of coordination polymers and other complex metallosupramolecular structures. anu.edu.aumdpi.comresearchgate.net

In addition to metal coordination, hydrogen bonding is anticipated to play a significant role in the self-assembly of structures incorporating this compound. Although the molecule itself lacks strong hydrogen bond donors, the etheric oxygen atoms of the methoxy and methoxymethyl groups can act as hydrogen bond acceptors. In the presence of suitable hydrogen bond donors, these sites can facilitate the formation of intricate hydrogen-bonded networks. Studies on related methoxy-substituted nitrogen heterocycles have demonstrated the formation of specific hydrogen bonding patterns, such as the common R22(8) ring motif, which can lead to the creation of chains and sheets. researchgate.netnih.govsigmaaldrich.com

The interplay between these non-covalent interactions—metal coordination and hydrogen bonding—can lead to the formation of higher-order, self-assembled structures. The principles of molecular recognition and pre-organization inherent in the structure of this compound can be harnessed to design and synthesize novel supramolecular assemblies with specific topologies and functions. The self-assembly of pyridine-appended fluorophores, for example, has been shown to be controllable by molecular structure, leading to materials with tunable fluorescence properties. chemrxiv.org Similarly, the liquid crystalline behavior observed in some 2-methoxypyridine (B126380) derivatives underscores the tendency of these molecules to self-organize into ordered phases. researchgate.net

The potential for this compound to act as a ligand in the formation of self-assembled systems is further highlighted by research on analogous compounds. For example, the synthesis of metal complexes with ligands containing pyridine and ether functionalities has been explored, demonstrating the capability of these motifs to direct the assembly of novel coordination compounds. echemcom.comnih.gov

Future Research Trajectories and Interdisciplinary Opportunities

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of pyridine (B92270) derivatives has evolved significantly, moving towards methods that offer greater efficiency and environmental sustainability. nih.gov While classic methods like the Chichibabin synthesis exist, future research on 2-Methoxy-6-(methoxymethyl)pyridine would benefit from adopting modern, greener alternatives. beilstein-journals.org

Key areas for development include:

Biocatalysis : The use of whole-cell biocatalysts or isolated enzymes offers a highly sustainable route. For instance, a novel one-pot biocatalytic process has been successfully used to prepare 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using recombinant microbial cells. rsc.orgethz.ch This approach eliminates the need for harsh oxidizing and reducing agents and operates in aqueous solutions at ambient temperatures, representing a significant improvement in sustainability. ethz.ch Adapting such biocatalytic systems for the asymmetric synthesis of this compound could provide an efficient and environmentally friendly production method.

Advanced Catalytic Systems : Transition metal catalysts, particularly those based on palladium, have been instrumental in synthesizing complex pyridine derivatives through cross-coupling reactions. numberanalytics.com The development of heterogeneous catalysts, such as those based on zeolites or magnetic nanoparticles, offers advantages in terms of catalyst recyclability and ease of separation, enhancing both the efficiency and sustainability of pyridine synthesis. nih.govnumberanalytics.com

Table 1: Modern Synthetic Strategies for Pyridine Derivatives

| Synthetic Strategy | Key Advantages | Potential Application to this compound |

|---|---|---|

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. ethz.ch | Asymmetric synthesis, targeted hydroxylation or methoxylation steps. |

| Heterogeneous Catalysis | Catalyst recyclability, ease of product separation, improved sustainability. numberanalytics.com | Efficient construction of the pyridine core or functional group interconversion. |

| Photocatalysis & Electrocatalysis | Mild reaction conditions, high selectivity, use of light or electricity as reagents. numberanalytics.com | Activation of precursors under gentle conditions to form the substituted pyridine ring. |

| Multicomponent Reactions (MCRs) | High atom economy, reduced number of synthetic steps, operational simplicity. nih.gov | One-pot synthesis from simple, readily available starting materials. |

Exploration of Expanded Reactivity Profiles and Selective Transformations

The reactivity of this compound is governed by the interplay between the electron-deficient pyridine ring and its two ether functionalities. Future research should aim to explore transformations that go beyond simple modifications. A key area of interest is the selective C–H functionalization, which allows for the direct introduction of new functional groups without the need for pre-functionalized substrates.

Recent advances in transition-metal-catalyzed C–H activation offer a roadmap for this exploration. For example, rhodium(III)-catalyzed atroposelective C–H cyanation has been successfully applied to 1-aryl isoquinoline (B145761) derivatives. acs.org Notably, a substrate containing a 2-methoxymethyl-substituted group was tested in this system, demonstrating the feasibility of involving such moieties in C–H activation, even if yields were modest. acs.org Applying similar strategies to this compound could unlock novel reaction pathways to create a library of new derivatives with unique properties.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize novel synthetic routes and understand complex reaction mechanisms, advanced spectroscopic techniques for real-time monitoring are indispensable. fu-berlin.de The application of these methods to the synthesis and transformation of this compound would provide invaluable kinetic and mechanistic insights.

In-situ Vibrational Spectroscopy (FTIR/Raman) : Techniques like Attenuated Total Reflectance (ATR)-FTIR spectroscopy can monitor the concentration of reactants, intermediates, and products directly in the reaction vessel. mdpi.com This allows for precise determination of reaction endpoints, identification of transient intermediates, and optimization of process parameters like temperature and catalyst loading. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : The development of benchtop NMR systems and hyperpolarization techniques like Signal Amplification by Reversible Exchange (SABRE) allows for real-time monitoring of reactions even at low concentrations. nih.govacs.org SABRE has been successfully used to monitor click reactions to form triazoles, demonstrating its power in elucidating reaction mechanisms and selectivity. nih.gov Such a technique could be employed to track the formation or transformation of this compound with high sensitivity.

Table 2: Spectroscopic Techniques for Real-Time Reaction Monitoring

| Technique | Information Gained | Advantages for Pyridine Chemistry |

|---|---|---|

| UV/Vis Spectroscopy | Quantification of aromatic compounds, biomass assessment. mdpi.com | Simple, cost-effective, non-invasive monitoring of reactions involving chromophoric pyridine species. mdpi.com |

| Mid-Infrared (MIR) Spectroscopy | Functional group analysis, concentration of key analytes. mdpi.com | Provides detailed structural information for tracking multiple components simultaneously during synthesis. |

| Raman Spectroscopy | Molecular vibrations, crystal lattice modes. | Excellent for in-situ monitoring in aqueous and non-aqueous media with minimal interference from water. |

| NMR with Hyperpolarization (SABRE) | Detailed structural elucidation, reaction kinetics and mechanisms at low concentrations. nih.govacs.org | High sensitivity allows for the detection of minor intermediates and precise mechanistic studies. |

Integration of Computational Methods for Predictive Chemistry and Rational Design

Computational chemistry is a powerful tool for accelerating the discovery and optimization of molecules and reactions. Integrating methods like Density Functional Theory (DFT) and molecular docking can guide the experimental exploration of this compound.

Predicting Reactivity : Computational models can predict sites of reactivity, transition state energies, and reaction barriers. This allows researchers to screen potential synthetic routes and selective transformations in silico before committing to laboratory experiments.

Rational Design of Catalysts and Materials : In the context of designing new catalysts or functional materials, molecular modeling can predict binding interactions and electronic properties. nih.gov For example, molecular modeling has been used to understand the binding of pyridine-based anticancer agents to their biological targets and to rationalize the photophysical properties of novel fluorescent molecules. nih.govresearchgate.net Similar approaches could be used to design catalysts where this compound acts as a ligand or to predict the properties of materials derived from it.

Design of Next-Generation Pyridine-Based Materials and Catalysts (General)

The pyridine scaffold is a cornerstone in the development of functional materials and catalysts due to its unique electronic properties and coordination ability. numberanalytics.comnih.gov The specific functional groups on this compound—a methoxy (B1213986) group and a methoxymethyl group—provide distinct coordination sites (N, O) that can be exploited in the design of next-generation systems.

Novel Ligands for Catalysis : The compound can serve as a bidentate or tridentate ligand for transition metals, creating catalysts for a variety of organic transformations. The electronic properties of the catalyst can be fine-tuned by the methoxy substituents. Research into cobalt-based molecular catalysts with tetra(pyridyl) coordination for proton reduction highlights how modifying the pyridine ligand structure can significantly impact catalytic activity. mdpi.comanl.gov

Functional Polymers and Materials : 2,6-Bis(hydroxymethyl)pyridine, a closely related compound, is a valuable precursor for biopolymers. ethz.ch By analogy, this compound could be incorporated into polymer backbones to create materials with tailored thermal, mechanical, or photophysical properties.

Q & A

Basic: What are the standard synthetic routes for 2-Methoxy-6-(methoxymethyl)pyridine, and how can researchers validate the product?

Answer:

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, sodium methoxide in methanol has been used to substitute halogens or activate positions on the pyridine ring (e.g., 2-Fluoro-6-methoxypyridine synthesis via NaOCH₃/MeOH at RT) . Validation involves:

- Spectroscopic characterization : Use -NMR to confirm methoxy and methoxymethyl group integration ratios (e.g., singlet for -OCH₃ at δ 3.8–4.0 ppm).

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 169.12 for C₈H₁₁NO₂).

- Elemental analysis : Match experimental vs. theoretical C/H/N/O percentages .

Advanced: How do electronic effects of substituents influence reactivity in cross-coupling reactions involving this compound?

Answer:

The methoxymethyl group is electron-donating, activating the pyridine ring for electrophilic substitution. However, steric hindrance from the methoxymethyl group may limit coupling efficiency. For example:

- Suzuki-Miyaura coupling : Use Pd(PPh₃)₄ with boronic acids (e.g., 2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid) under anhydrous conditions (80°C, DMF, 12h) to form biaryl derivatives. Monitor regioselectivity via HPLC .

- Data contradiction : Some studies report lower yields with bulkier boronic esters due to steric clashes (e.g., 83% yield with pinacol boronate vs. 45% with neopentyl glycol esters). Optimize by screening ligands (e.g., XPhos) or using microwave-assisted synthesis .

Basic: What analytical techniques are critical for assessing purity and structural integrity?

Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) to resolve impurities; C18 columns with acetonitrile/water gradients.

- Thermal analysis : Differential Scanning Calorimetry (DSC) to confirm melting point (e.g., ~120–125°C) and detect polymorphs.

- Vibrational spectroscopy : FT-IR to identify functional groups (e.g., C-O stretch at 1250 cm⁻¹ for methoxy groups) .

Advanced: How can researchers resolve contradictions in catalytic hydrogenation outcomes for derivatives of this compound?

Answer:

Contradictions often arise from substrate-catalyst interactions. For example, 2-methoxy-6-(triethylgermyl)pyridine showed no conversion under standard H₂/Pd-C due to strong germanium-catalyst coordination . Mitigation strategies:

- Alternative catalysts : Use Rh/C or Ru/Al₂O₃ to avoid metal poisoning.

- Additives : Introduce Lewis acids (e.g., BF₃·OEt₂) to weaken substrate-catalyst binding.

- Reaction monitoring : In-situ FT-IR or GC-MS to track intermediates and adjust H₂ pressure .

Basic: What are the key applications of this compound in medicinal chemistry research?

Answer:

- Enzyme inhibition studies : The pyridine core acts as a scaffold for designing kinase inhibitors (e.g., JAK2/STAT3 pathways).

- Prodrug synthesis : Methoxymethyl groups enhance solubility for in vivo testing.

- Fluorescent probes : Functionalize with dansyl chloride for cellular imaging .

Advanced: How can computational methods predict the regioselectivity of electrophilic substitutions?

Answer:

- DFT calculations : Compute Fukui indices to identify nucleophilic sites (e.g., C-4 position in this compound).

- Molecular docking : Simulate interactions with electrophiles (e.g., NO₂⁺) to predict substitution patterns.

- Contradiction handling : If experimental results deviate (e.g., unexpected C-3 nitration), re-optimize solvent parameters (e.g., dielectric constant in COSMO-RS models) .

Advanced: What strategies improve stability during storage and handling?

Answer:

- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the methoxymethyl group.

- Light sensitivity : Use amber vials to avoid photodegradation (UV-Vis monitoring recommended).

- QC protocols : Perform periodic NMR checks (every 6 months) to detect decomposition (e.g., free methanol peaks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.